molecular formula C18H24ClN5O B5549593 N-[2-(3-chlorophenyl)ethyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide

N-[2-(3-chlorophenyl)ethyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B5549593
M. Wt: 361.9 g/mol
InChI Key: LBLKLKJOQRBCPV-UHFFFAOYSA-N
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Description

The compound belongs to a class of molecules that have significant biological and chemical interest due to their structural complexity and potential applications. The research focuses on the synthesis methodologies, the analysis of the molecular structure, chemical and physical properties, and the exploration of its chemical reactions.

Synthesis Analysis

The synthesis of related triazole compounds involves multiple steps, starting from base materials such as chlorobenzenamine. These processes often include reactions under specific conditions to achieve high yields. For instance, the synthesis of a similar compound, N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, was achieved through a five-step process, with reaction conditions optimized for temperature and time, resulting in an 88% yield. The final product was characterized using techniques like 1H NMR and MS (Kan, 2015).

Molecular Structure Analysis

Molecular structure analysis, including conformational studies and the determination of the molecule's 3D structure, plays a crucial role in understanding the compound's interactions and activity. For example, the molecular interaction study of a similar antagonist compound with the CB1 cannabinoid receptor provided insights into conformational preferences and the impact on binding affinity and activity (Shim et al., 2002).

Chemical Reactions and Properties

Research into the chemical reactions and properties of such compounds reveals their reactivity and potential for further functionalization. A study on the synthesis and antioxidant properties of some new 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives highlighted the process of creating derivatives with enhanced antioxidant and antiradical activities (Bekircan et al., 2008).

Scientific Research Applications

Synthesis and Chemical Reactions

The synthesis of related triazole derivatives involves multiple chemical reactions including the Mannich reaction, which is used to introduce a piperazine nucleus into the triazole ring. This process highlights the chemical versatility and potential for modification of triazole compounds for various applications (Fandaklı et al., 2012). Additionally, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide demonstrates the chemical procedures and conditions necessary to achieve high yields of triazole derivatives (Lian-Di Kan, 2015).

Antimicrobial and Antioxidant Properties

Several studies have reported on the antimicrobial and antioxidant properties of triazole derivatives. For instance, some newly synthesized triazole compounds have shown good antimicrobial activity against test microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2010). Moreover, the synthesis of 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives and their evaluation for antioxidant and antiradical activities highlight the potential health benefits of these compounds (Bekircan et al., 2008).

Biological Activities and Molecular Interactions

The study of molecular interactions, such as the antagonist activity of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor, provides insights into the therapeutic potential of triazole derivatives. These studies involve detailed analysis of molecular conformations and interactions with biological targets, offering a foundation for drug development and understanding of the mechanism of action (Shim et al., 2002).

properties

IUPAC Name

N-[2-(3-chlorophenyl)ethyl]-1-(2-piperidin-2-ylethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClN5O/c19-15-5-3-4-14(12-15)7-10-21-18(25)17-13-24(23-22-17)11-8-16-6-1-2-9-20-16/h3-5,12-13,16,20H,1-2,6-11H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBLKLKJOQRBCPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCN2C=C(N=N2)C(=O)NCCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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